![molecular formula C9H5Cl2FN2O B2514772 3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1956364-52-5](/img/structure/B2514772.png)
3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole
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Description
The compound "3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole" has been the subject of several studies. It has been synthesized through multistep reactions from 3-chloro-2-fluoro benzoic acid and characterized using various spectroscopic techniques .
Synthesis Analysis
The compound has been synthesized through different methods, including refluxing and microwave irradiation, resulting in the formation of various derivatives .
Molecular Structure Analysis
The molecular structure of the compound has been confirmed using techniques such as single crystal X-ray diffraction, NMR, IR, and mass spectral studies, providing valuable insights into its crystal system, lattice parameters, and structural confirmation .
Chemical Reactions Analysis
The compound has been subjected to various chemical reactions, resulting in the formation of different derivatives and analogues, each with unique properties and activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound have been extensively studied, including its biological activities, pharmacological evaluations, anti-inflammatory activities, anti-convulsant activities, anti-microbial activities, and optical properties .
Relevant Case Studies
Several case studies have been conducted to evaluate the compound's activities against various human cancer cell lines, anti-tuberculosis activity, and its potential as an optical limiter, demonstrating its diverse range of applications and properties .
Scientific Research Applications
Synthesis and Pharmacological Evaluation : A study by Bhat et al. (2016) explored the synthesis and pharmacological evaluation of 1,3,4-oxadiazole derivatives, which exhibited significant anti-convulsant and anti-inflammatory activities. The study supports the potential of such compounds as inhibitors of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Antimicrobial Properties : Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives showing promising antimicrobial properties against various bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy (Parikh & Joshi, 2014).
Insecticidal Activities : Shi et al. (2000) studied novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, showing insecticidal activities against armyworms. This highlights the potential of such compounds in agricultural applications (Shi et al., 2000).
Polymer Synthesis : Hamciuc et al. (2005) reported the synthesis of fluorinated poly(1,3,4-oxadiazole-ether-imide)s, indicating the compound's utility in creating polymers with high thermal stability and potential applications in electronics (Hamciuc et al., 2005).
Herbicidal Activity : Tajik and Dadras (2011) synthesized novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring, demonstrating moderate to high herbicidal activity against various weeds, suggesting applications in weed control (Tajik & Dadras, 2011).
Anticancer Agents : A study by Vinayak et al. (2017) focused on synthesizing novel amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine as new anticancer agents. The compounds showed significant cytotoxicity against various cancer cell lines (Vinayak et al., 2017).
properties
IUPAC Name |
3-(2-chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2FN2O/c10-4-8-13-9(14-15-8)6-3-5(12)1-2-7(6)11/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBNHODWZCLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC(=N2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole |
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